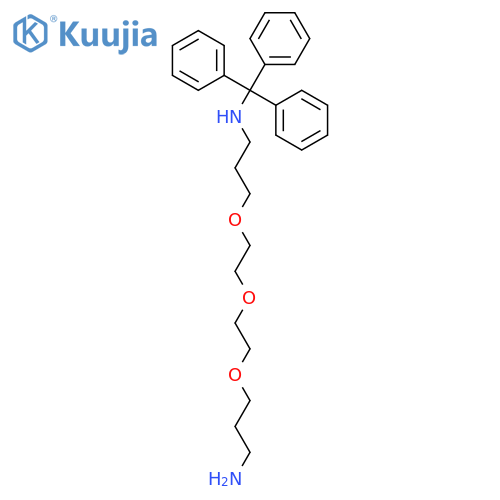

Cas no 927888-44-6 (4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)

927888-44-6 structure

商品名:4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-

CAS番号:927888-44-6

MF:C29H38N2O3

メガワット:462.623628139496

CID:4461075

4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl- 化学的及び物理的性質

名前と識別子

-

- 4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-

- REF DUPL: Trt-diamino-(PEG)2-NH2

- Trt-diamino-(PEG)2-NH2

- 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)-N-tritylpropan-1-amine

-

4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | 8.51032-1G |

927888-44-6 | ≥97%(TLC) | 1g |

¥1480.00 | 2023-09-15 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8510320001 |

927888-44-6 | 1G |

¥1409.1 | 2022-12-07 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | 8510320001-1g |

927888-44-6 | ≥97%(TLC) | 1g |

¥1479.55 | 2023-09-15 |

4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl- 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

927888-44-6 (4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬